5-(Benzoylamino)pentanoic acid
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Overview
Description
5-(Benzoylamino)pentanoic acid is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dermatological Applications
- Pentane-1,5-diol , a compound related to the diol family, has been studied for its efficacy and safety in dermatological applications. Its use in topical pharmaceutical products has been compared with other aliphatic diols like propane-1,2-diol. Pentane-1,5-diol demonstrates enhanced drug delivery potency, improved pharmaceutical and cosmetic properties, and a broad antimicrobial spectrum with low toxicity. These characteristics, coupled with its cost-effectiveness, make it an attractive substance for formulations in topical administration (Jeanette Jacobsson Sundberg & J. Faergemann, 2008).
Chemical Synthesis and Catalysis
- Recent advances in hydrogenation of furfural and its derivatives to pentanediol (1,2-PeD and 1,5-PeD) have been reviewed. These compounds are valuable chemicals with broad applications. The synthesis process from furfural, focusing on catalyst design, reaction mechanisms, and the influence of various catalyst factors, provides insights into green chemistry processes and the development of efficient catalyst systems for chemical synthesis (Jing Tan et al., 2021).
Nutraceutical and Food Additive Applications
- Chlorogenic Acid (5-O-caffeoylquinic acid) , while not the same, shares functional groups that might be of interest when considering the bioactivity of compounds like 5-(Benzoylamino)pentanoic acid. Chlorogenic acid exhibits antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. It has also been studied for its role as a food additive, showing antimicrobial activity against a wide range of organisms and antioxidant activity, particularly against lipid oxidation. Such properties suggest potential for compounds with similar functionalities to be explored for nutraceutical and food preservation roles (Jesús Santana-Gálvez, L. Cisneros-Zevallos, & D. A. Jacobo-Velázquez, 2017).
Pharmacokinetic Studies
- Benzoic acid studies focusing on its use as a food and feed additive revealed that it might improve gut functions, such as digestion, absorption, and barrier functions. Research has shown that appropriate levels of benzoic acid can enhance gut functions through the regulation of enzyme activity, redox status, immunity, and microbiota, highlighting the importance of studying pharmacokinetics and metabolic pathways for compounds intended for ingestion (X. Mao et al., 2019).
Safety and Hazards
The compound has been associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
Similar compounds such as bempedoic acid target lipid and glucose metabolism as well as inflammation via downregulation of atp-citrate lyase and upregulation of amp-activated protein kinase (ampk) .
Mode of Action
Based on its structural similarity to other benzamido compounds, it may interact with its targets by binding to specific receptor sites, thereby modulating their activity .
Properties
IUPAC Name |
5-benzamidopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11(15)8-4-5-9-13-12(16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPZULVOGQPDBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279844 |
Source
|
Record name | 5-(Benzoylamino)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15647-47-9 |
Source
|
Record name | 15647-47-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14309 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Benzoylamino)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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